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Abstract
Ampelopsin G, also known as dihydromyricetin (DHM), is a flavonoid predominantly found in

the plant Ampelopsis grossedentata.[1][2] This natural compound has garnered significant

scientific interest due to its wide array of pharmacological activities, including potent antioxidant

effects.[1][3][4] This technical guide provides an in-depth overview of the antioxidant properties

of Ampelopsin G, detailing its mechanisms of action, summarizing quantitative data from

various in vitro and cellular assays, and providing comprehensive experimental protocols. The

guide also visualizes key signaling pathways and experimental workflows to facilitate a deeper

understanding for researchers and professionals in drug development.

Introduction to Ampelopsin G and its Antioxidant
Potential
Ampelopsin G is a flavonoid compound that has been traditionally used in Chinese medicine.

[2] Modern scientific research has substantiated its health benefits, attributing many of them to

its strong antioxidant capabilities.[1][3] Oxidative stress, resulting from an imbalance between

the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is

implicated in the pathogenesis of numerous diseases, including cardiovascular and

neurodegenerative disorders.[5] Ampelopsin G exhibits its antioxidant effects through multiple
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mechanisms, including direct scavenging of free radicals and modulation of endogenous

antioxidant defense systems.[2][6]

Mechanisms of Antioxidant Action
The antioxidant activity of Ampelopsin G is multifaceted, involving both direct and indirect

mechanisms to counteract oxidative stress.

Direct Radical Scavenging Activity
Ampelopsin G has demonstrated significant efficacy in directly neutralizing a variety of

reactive oxygen species. This is largely attributed to its chemical structure, which allows it to

donate hydrogen atoms or electrons to stabilize free radicals.[7] In vitro studies have

consistently shown its potent scavenging activity against radicals such as DPPH, ABTS,

superoxide anions (O₂•⁻), and hydrogen peroxide (H₂O₂).[2][8]

Upregulation of Endogenous Antioxidant Enzymes
Beyond direct scavenging, Ampelopsin G enhances the body's intrinsic antioxidant defenses

by upregulating the expression and activity of key antioxidant enzymes. These include

superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[1][9] This

action helps to maintain cellular redox homeostasis and protect against oxidative damage.

Modulation of the Nrf2-Keap1 Signaling Pathway
A primary mechanism underlying the indirect antioxidant effects of Ampelopsin G is its

activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated

protein 1 (Keap1) signaling pathway.[10] Under normal conditions, Nrf2 is bound to Keap1 in

the cytoplasm, which facilitates its degradation.[1][11] Ampelopsin G can induce the

dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[2][12] In the

nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of

genes encoding for antioxidant and phase II detoxification enzymes, thereby upregulating their

expression.[11][13] Studies have shown that treatment with Ampelopsin G leads to increased

levels of Nrf2 and decreased levels of Keap1.[10]
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The following tables summarize the quantitative data on the antioxidant activities of

Ampelopsin G from various studies.

Table 1: In Vitro Radical Scavenging Activity of Ampelopsin G

Assay Concentration
Scavenging
Activity (%)

IC₅₀ (µg/mL) Reference

DPPH 2 - 10 µg/mL 66.55 - 96.19 3.24 [2][6][10]

ABTS 10 - 60 µg/mL - - [2][6]

Superoxide

Anion (O₂•⁻)
60 µg/mL 46.78 - [2]

Hydrogen

Peroxide (H₂O₂)
60 µg/mL 83.05 - [2]

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Ampelopsin G

Concentration
FRAP Value (µM FeSO₄
equivalent)

Reference

10 - 60 µg/mL
Concentration-dependent

increase
[2][14]

Table 3: Effect of Ampelopsin G on Cellular Oxidative Stress Markers

Marker
Cell/Tissue
Type

Treatment Result Reference

Malondialdehyde

(MDA)

LPS-treated

piglets
Ampelopsin G Decreased levels [2][6]

Protein Carbonyl
LPS-treated

piglets
Ampelopsin G Decreased levels [2][6]

Reactive Oxygen

Species (ROS)

PMA-stimulated

blood leukocytes

Ampelopsin G

(10-100 µg/mL)

-33% to -51%

inhibition
[15]
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Table 4: Effect of Ampelopsin G on Endogenous Antioxidant Enzyme Activity

Enzyme
Cell/Tissue
Type

Treatment Result Reference

Superoxide

Dismutase

(SOD)

LPS-treated

piglets (liver,

lung)

Ampelopsin G

(400 mg/kg)
Increased activity [2]

Catalase (CAT)

LPS-treated

piglets (liver,

lung)

Ampelopsin G

(400 mg/kg)
Increased activity [2]

Glutathione

Peroxidase

(GSH-Px)

LPS-treated

piglets (liver,

lung)

Ampelopsin G

(400 mg/kg)
Increased activity [2]

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the

antioxidant properties of Ampelopsin G.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or

electron to the stable DPPH radical, causing a color change from violet to yellow, which is

measured spectrophotometrically.[8]

Protocol:

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The

absorbance of the working solution at 517 nm should be approximately 1.0.[8]

Sample Preparation: Prepare various concentrations of Ampelopsin G in methanol.

Reaction: Mix a defined volume of the Ampelopsin G solution with the DPPH working

solution. A common ratio is 1:1 (v/v).
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Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g.,

30 minutes).[8]

Measurement: Measure the absorbance of the solution at 517 nm using a

spectrophotometer.[8]

Calculation: The percentage of scavenging activity is calculated using the formula: %

Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance

of the DPPH solution without the sample, and A_sample is the absorbance of the reaction

mixture with the sample. The IC₅₀ value, the concentration of the sample required to

scavenge 50% of the DPPH radicals, is then determined.[16]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic
acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS

radical cation (ABTS•⁺), a blue-green chromophore, leading to a reduction in absorbance.[14]

Protocol:

Reagent Preparation: Generate the ABTS•⁺ solution by reacting a 7 mM aqueous solution of

ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the

mixture to stand in the dark at room temperature for 12-16 hours.[14] Dilute the resulting

ABTS•⁺ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[15]

Sample Preparation: Prepare various concentrations of Ampelopsin G in a suitable solvent.

Reaction: Add a small volume of the Ampelopsin G solution to the diluted ABTS•⁺ solution.

Incubation: Allow the reaction to proceed for a defined time (e.g., 7 minutes) at room

temperature.[17]

Measurement: Measure the absorbance at 734 nm.[17]

Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay
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Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine

(Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be

measured spectrophotometrically.[14]

Protocol:

Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6),

10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v)

ratio. Warm the reagent to 37°C before use.[14]

Sample Preparation: Prepare various concentrations of Ampelopsin G.

Reaction: Mix the Ampelopsin G solution with the FRAP reagent.

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[2]

Measurement: Measure the absorbance at 593 nm.[2]

Calculation: The antioxidant capacity is determined by comparing the absorbance of the

sample with that of a standard curve prepared using a known concentration of FeSO₄. The

results are expressed as µM Fe(II) equivalents.[18]

Cellular Reactive Oxygen Species (ROS) Assay using
DCFH-DA
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-

fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which

is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The

fluorescence intensity is proportional to the level of intracellular ROS.[10][19]

Protocol:

Cell Culture: Seed cells in a multi-well plate and allow them to adhere.

Treatment: Treat the cells with Ampelopsin G at various concentrations for a specified

duration. A positive control (e.g., H₂O₂) can be used to induce ROS production.
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Staining: Remove the treatment medium and incubate the cells with a DCFH-DA working

solution (e.g., 10 µM in serum-free medium) at 37°C for 30 minutes in the dark.[19]

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.[19]

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader

with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

[19]

Antioxidant Enzyme Activity Assays
Principle: The activities of SOD, CAT, and GSH-Px are typically measured using commercially

available assay kits that rely on spectrophotometric or fluorometric detection methods.

Superoxide Dismutase (SOD) Activity Assay: These assays often utilize a system that

generates superoxide radicals, and the SOD activity is measured by its ability to inhibit the

reduction of a chromogen by these radicals.[20][21]

Catalase (CAT) Activity Assay: CAT activity is commonly determined by measuring the rate of

decomposition of hydrogen peroxide (H₂O₂). The remaining H₂O₂ can be reacted with a

probe to produce a colored or fluorescent product.[3][22]

Glutathione Peroxidase (GSH-Px) Activity Assay: GSH-Px activity is often measured

indirectly through a coupled reaction with glutathione reductase, where the oxidation of

NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.[23]

General Protocol for Enzyme Activity Assays:

Sample Preparation: Prepare cell or tissue lysates according to the specific kit's instructions.

This typically involves homogenization in a suitable buffer followed by centrifugation to

remove debris.

Assay Procedure: Follow the protocol provided with the commercial assay kit, which will

include specific instructions for reagent preparation, incubation times, and measurement

parameters.
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Data Analysis: Calculate the enzyme activity based on the standard curve and formulas

provided in the kit's manual.
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Caption: Ampelopsin G activates the Nrf2 signaling pathway.
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Caption: Workflow for the DPPH radical scavenging assay.
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Conclusion
Ampelopsin G is a promising natural compound with robust antioxidant properties. Its ability to

directly scavenge free radicals and, more importantly, to activate the Nrf2-Keap1 pathway,

thereby enhancing endogenous antioxidant defenses, makes it a compelling candidate for

further research and development in the context of preventing and treating diseases associated

with oxidative stress. The detailed protocols and quantitative data presented in this guide are

intended to serve as a valuable resource for scientists and researchers in this field. Further

clinical studies are warranted to fully elucidate the therapeutic potential of Ampelopsin G in

human health.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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